(2R)-hex-5-ene-1,2-diol

Description

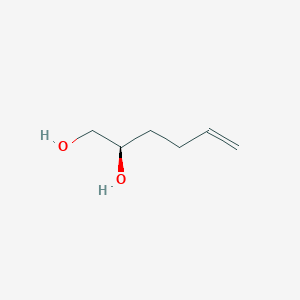

(2R)-Hex-5-ene-1,2-diol is an aliphatic unsaturated diol with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol . Its structure features hydroxyl groups at positions 1 and 2 and a double bond at position 5 (Figure 1). Key physical properties include a boiling point of 222.2°C, a density of 0.983 g/cm³, and a flash point of 103.2°C . It is used in synthetic organic chemistry, as evidenced by its role in stereoselective reactions and as a precursor in dihydroxylation protocols .

Structure

3D Structure

Properties

Molecular Formula |

C6H12O2 |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

(2R)-hex-5-ene-1,2-diol |

InChI |

InChI=1S/C6H12O2/c1-2-3-4-6(8)5-7/h2,6-8H,1,3-5H2/t6-/m1/s1 |

InChI Key |

WGTGQGJDNAGBCC-ZCFIWIBFSA-N |

Isomeric SMILES |

C=CCC[C@H](CO)O |

Canonical SMILES |

C=CCCC(CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-hex-5-ene-1,2-diol can be achieved through several methods. One common approach involves the hydroboration-oxidation of hex-5-ene. In this method, hex-5-ene is first treated with borane (BH3) to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and specific reaction parameters, such as temperature and pressure, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(2R)-hex-5-ene-1,2-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The double bond can be reduced to form hexane-1,2-diol.

Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the double bond.

Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.

Major Products Formed

Oxidation: Oxidation of this compound can yield hex-5-en-1-one and hex-5-en-2-one.

Reduction: Reduction of the double bond results in hexane-1,2-diol.

Substitution: Substitution reactions can produce compounds like 1-chloro-2-hydroxyhexane.

Scientific Research Applications

(2R)-hex-5-ene-1,2-diol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2R)-hex-5-ene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical processes. The double bond can undergo reactions that alter the compound’s structure and function, affecting its activity in various applications.

Comparison with Similar Compounds

1,2-Hexanediol

1,2-Hexanediol (C₆H₁₄O₂) is a saturated analog of (2R)-hex-5-ene-1,2-diol. Key differences include:

- Physical Properties : The absence of a double bond in 1,2-hexanediol likely increases its boiling point (>250°C estimated) and density (~1.02 g/cm³) compared to the unsaturated variant .

- Reactivity : The double bond in this compound allows for additional reactions (e.g., epoxidation, hydrogenation), whereas 1,2-hexanediol is more stable and serves as a humectant or solvent .

5-Methylchrysene-1,2-diol (5-MeC-1,2-diol)

This polycyclic aromatic hydrocarbon (PAH) metabolite shares the 1,2-diol functionality but differs significantly in structure and bioactivity:

- Stereochemistry: 5-MeC-1,2-diol is formed stereoselectively in the (1R,2R) configuration by human cytochrome P450 enzymes, enhancing its carcinogenicity .

- Biological Role: Unlike this compound, 5-MeC-1,2-diol is a proximate carcinogen in tobacco smoke, with its bay-region methyl group critical for DNA adduct formation .

Cyclopentene-Based Diols (e.g., AR-II-04-26)

Neplanocin A derivatives like AR-II-04-26 (C₁₂H₁₅BrN₄O₃) feature a cyclopentene ring and (1S,2R,5R) stereochemistry:

- Functionality : These compounds inhibit hepatitis B virus (HBV) replication, highlighting how ring strain and stereochemistry influence bioactivity .

- Contrast : The rigid cyclic structure of AR-II-04-26 contrasts with the flexibility of this compound, which may limit its direct biological applications .

Data Table: Comparative Analysis

*Estimated based on structural analogs.

Key Research Findings

- Stereochemical Influence: The (R,R) configuration in diols like 5-MeC-1,2-diol correlates with heightened metabolic activation and carcinogenicity . For this compound, stereochemistry may similarly impact its reactivity in asymmetric synthesis.

- Functional Group Reactivity : The alkene in this compound enables unique transformations (e.g., dihydroxylation), distinguishing it from saturated diols .

- Biological Relevance: While PAH-derived diols are carcinogenic, cyclopentene diols demonstrate antiviral activity, underscoring the role of structural context in bioactivity .

Biological Activity

Structural Characteristics

The compound's chiral nature is indicated by its (2R) configuration, which influences its interactions with biological systems. The presence of hydroxyl groups suggests potential for hydrogen bonding and reactivity with various biomolecules, such as enzymes and receptors.

| Structural Feature | Description |

|---|---|

| Carbon Chain Length | 6 carbons |

| Double Bond | Between C5 and C6 |

| Hydroxyl Groups | Attached to C1 and C2 |

1. Enzyme Interaction

The hydroxyl groups in (2R)-hex-5-ene-1,2-diol may facilitate interactions with enzymes, potentially influencing their activity. Hydroxylated compounds often serve as substrates or inhibitors in enzymatic reactions. Further studies are needed to elucidate specific enzyme interactions.

2. Antimicrobial Properties

Compounds structurally similar to this compound have exhibited antimicrobial properties. For instance, certain diols have shown effectiveness against various bacterial strains due to their ability to disrupt microbial membranes or interfere with metabolic processes .

3. Antioxidant Activity

Research indicates that compounds with similar configurations may possess antioxidant properties. The presence of hydroxyl groups is known to enhance radical scavenging abilities, which can protect cells from oxidative stress .

Case Studies and Research Findings

A review of literature indicates that while direct studies on this compound are scarce, related compounds provide insights into its potential biological activities:

Study 1: Antioxidant Capacity

A study assessing the antioxidant capacity of various diols found that compounds with multiple hydroxyl groups demonstrated significant radical scavenging activity. These findings suggest that this compound could exhibit similar properties due to its structural features .

Study 2: Antimicrobial Effects

Research on related hexene diols indicated antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with cell wall synthesis . This suggests a potential for this compound in antimicrobial applications.

Summary of Biological Activities

| Activity | Potential Mechanism | Related Compounds |

|---|---|---|

| Enzyme Interaction | Hydrogen bonding with enzymes | Various hydroxylated compounds |

| Antimicrobial | Membrane disruption | Hexanediol derivatives |

| Antioxidant | Radical scavenging | Hydroxy-containing compounds |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing (2R)-hex-5-ene-1,2-diol with high enantiomeric purity?

- Methodological Answer : Asymmetric catalysis using chiral auxiliaries or enantioselective reduction of ketone precursors (e.g., Sharpless dihydroxylation) can achieve the desired (2R) configuration. For example, chiral ligands like (R,R)-DIPAMP or enzymatic approaches (e.g., ketoreductases) have been used for stereocontrol in similar diols . Purification via chiral chromatography (e.g., using amylose-based columns) or recrystallization ensures enantiomeric excess (>98%).

Q. Which analytical techniques are critical for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₆H₁₂O₂) with <5 ppm mass accuracy .

- NMR Spectroscopy : Key peaks include δ 1.2–1.6 ppm (methylene protons) and δ 3.5–4.0 ppm (diol protons). NOESY confirms spatial arrangement of the (2R) configuration .

- Optical Rotation : Compare experimental [α]D values (e.g., +3.0 in CHCl₃) to literature for enantiopurity verification .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work under fume hoods to avoid inhalation. Store at –10°C in airtight containers. In case of exposure, rinse affected areas with water for 15 minutes and consult medical guidance .

Advanced Research Questions

Q. How does the (2R) stereochemistry influence the compound’s reactivity in catalytic applications?

- Methodological Answer : The (2R) configuration affects transition-state geometries in reactions like nucleophilic additions. For instance, in asymmetric epoxidation, the spatial arrangement of hydroxyl groups directs regioselectivity. Computational modeling (DFT) can predict steric and electronic effects .

Q. How can molecular docking studies be designed to evaluate the antiviral potential of this compound?

- Methodological Answer :

- Target Selection : Focus on viral proteins (e.g., SARS-CoV-2 spike glycoprotein) with known diol-binding pockets .

- Docking Software : Use AutoDock Vina or Schrödinger Maestro. Parameterize hydrogen bonds and hydrophobic interactions.

- Validation : Compare binding affinities (ΔG values) with control ligands (e.g., 1,2-propanediol derivatives) .

Q. What mechanistic insights explain the role of this compound in enzymatic pathways?

- Methodological Answer : The compound may act as a substrate or inhibitor in oxidoreductase pathways. Isotopic labeling (¹⁸O) and kinetic assays (e.g., NAD+/NADH monitoring) reveal its role in redox cycles. For example, limonene-1,2-diol dehydrogenase activity correlates with stereospecific hydroxylation .

Q. How can contradictory literature data on diol reactivity be resolved?

- Methodological Answer : Conduct comparative studies under standardized conditions (solvent, temperature, catalyst loading). Use meta-analysis of analog data (e.g., 1,2-octanediol or 1,2-butanediol) to identify trends. Cross-validate with computational models (e.g., QSPR) to reconcile discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.